

# Citronellyl Formate: Application Notes and Protocols for Flavor Chemistry

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## Compound of Interest

Compound Name: Citronellyl formate

Cat. No.: B091523

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## Introduction

**Citronellyl formate** (C<sub>11</sub>H<sub>20</sub>O<sub>2</sub>) is a naturally occurring ester that contributes to the characteristic aroma of various plants and fruits. In flavor chemistry, it is a valuable ingredient prized for its fresh, floral, and fruity profile. This document provides detailed application notes and experimental protocols for the effective use of **Citronellyl formate** in flavor development and analysis.

## Application Notes

### Flavor Profile

**Citronellyl formate** possesses a complex and desirable flavor profile characterized by the following notes:

- **Primary Notes:** A powerful and pungent rose petal character is the most prominent feature, often described as fresh and natural rather than overly sweet or jammy.
- **Secondary Notes:** Complementing the rose are distinct leafy-green and geranium facets, which add a vibrant and slightly herbaceous quality.
- **Nuances:** Subtle fresh cucumber and lemon nuances provide a crisp and cooling sensation, while a honey-like undertone imparts a natural sweetness.

At a concentration of 20 ppm in water, its taste characteristics are described as floral, waxy, fruity, citrus, and tangerine.

## Applications in Food and Beverage

**Citronellyl formate** is a versatile flavor ingredient suitable for a wide range of applications:

- **Beverages:** It can be used to enhance the fruity and floral notes in soft drinks, juices, and flavored waters. Its fresh character is particularly well-suited for citrus and berry-flavored beverages.
- **Dairy Products:** In yogurts, ice creams, and other dairy products, it can impart a refreshing floral and fruity dimension, complementing fruit preparations.
- **Baked Goods:** **Citronellyl formate** can be incorporated into fillings, icings, and batters to provide a heat-stable floral and fruity aroma to cakes, cookies, and pastries.
- **Confectionery:** It is effective in hard and soft candies, chewing gum, and fruit snacks to create authentic and impactful fruit and floral flavors.

## Stability and Storage

**Citronellyl formate** is moderately stable. As an ester, it is susceptible to hydrolysis under acidic conditions, which can lead to the formation of formic acid and citronellol, potentially altering the flavor profile. It is recommended to store **Citronellyl formate** in a cool, dry place, away from light and in tightly sealed containers. For long-term storage, refrigeration is advisable.

## Quantitative Data

### Sensory Profile and Threshold

Parameter	Description	Source
Flavor/Odor Descriptors	Floral, rosy, fruity, green, cucumber, lemon, honey, waxy, citrus, tangerine	N/A
Taste Characteristic	At 20 ppm in water: floral, waxy, fruity, citrus, and tangerine	N/A
Odor Threshold (Estimate)	~1.5 ppb (estimated based on citronellyl acetate)	N/A

Note: Specific sensory threshold data for **Citronellyl formate** is not readily available. The provided value is an estimate based on the structurally similar compound, citronellyl acetate.

## Recommended Usage Levels

Application	Recommended Level (ppm)
Beverages	5 - 20
Dairy Products	10 - 30
Baked Goods	20 - 50
Confectionery	30 - 100
Flavor Concentrates	Traces to 50,000 (5%)

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>
Molecular Weight	184.28 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	229 °C
Flash Point	93 °C
Solubility	Insoluble in water; soluble in ethanol and oils

## Stability Profile (Qualitative)

Condition	Food Matrix	Stability	Notes
pH	Acidic (e.g., Beverages)	Fair	Potential for hydrolysis to formic acid and citronellol over time.
Neutral (e.g., Dairy)	Good	Generally stable.	
Alkaline	Fair to Good	Moderately stable in applications like soap. <a href="#">[1]</a>	
Temperature	Pasteurization	Good	Generally stable under typical pasteurization conditions.
Baking	Good	Considered relatively heat-stable for baking applications.	
Light	UV Exposure	Fair	Prone to degradation with prolonged light exposure.

## Experimental Protocols

### Protocol 1: Synthesis of Citronellyl Formate via Fischer Esterification

This protocol describes the laboratory-scale synthesis of **Citronellyl formate** from citronellol and formic acid.

Materials:

- Citronellol (1 mole equivalent)
- Formic acid (2 mole equivalents, excess)
- Sulfuric acid (catalytic amount, e.g., 0.1 mol%)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Organic solvent (e.g., diethyl ether or dichloromethane)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- Combine citronellol and formic acid in a round-bottom flask.
- Slowly add the catalytic amount of sulfuric acid while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with water to remove excess formic acid.

- Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
- Wash again with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude **Citronellyl formate** by vacuum distillation.

## Protocol 2: Quantification of Citronellyl Formate in a Beverage Matrix by GC-MS

This protocol provides a general method for the quantification of **Citronellyl formate** in a beverage sample.

Instrumentation:

- Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
- Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5MS)

Sample Preparation:

- Prepare a standard stock solution of **Citronellyl formate** in ethanol.
- Create a series of calibration standards by diluting the stock solution in a model beverage matrix (e.g., sugar-acid solution).
- For the beverage sample, perform a liquid-liquid extraction using a suitable solvent like dichloromethane or diethyl ether. An internal standard (e.g., methyl heptanoate) should be added before extraction.
- Concentrate the extract to a known volume.

#### GC-MS Conditions (Example):

- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Mode: Full scan (m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of **Citronellyl formate** (e.g., m/z 69, 81, 95).

#### Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of **Citronellyl formate** to the internal standard against the concentration of the standards.
- Quantify the amount of **Citronellyl formate** in the beverage sample by using the calibration curve.

## Protocol 3: Sensory Evaluation - Triangle Test

This protocol determines if a sensory difference is perceptible between a standard beverage and a beverage containing **Citronellyl formate**.

#### Materials:

- Standard (control) beverage
- Test beverage (with added **Citronellyl formate**)
- Identical, odor-free tasting cups labeled with random 3-digit codes
- Water and unsalted crackers for palate cleansing

- Sensory booths with controlled lighting and temperature

#### Procedure:

- Recruit a panel of at least 20-30 trained or consumer panelists.
- For each panelist, present three coded samples: two are the standard and one is the test sample, or two are the test and one is the standard. The order of presentation should be randomized for each panelist.
- Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.
- Provide water and unsalted crackers for panelists to cleanse their palates between sets of samples.
- Collect the responses.

#### Data Analysis:

- Count the number of correct responses.
- Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if the difference is statistically significant (typically at  $p < 0.05$ ).

## Protocol 4: Accelerated Shelf-Life Stability Testing

This protocol estimates the stability of **Citronellyl formate** in a beverage over time under accelerated conditions.

#### Materials:

- Beverage containing a known concentration of **Citronellyl formate**
- Control beverage without **Citronellyl formate**
- Appropriate packaging for the beverage



- Environmental chambers set to elevated temperatures (e.g., 35 °C and 45 °C)
- GC-MS for quantitative analysis
- Sensory panel for sensory evaluation

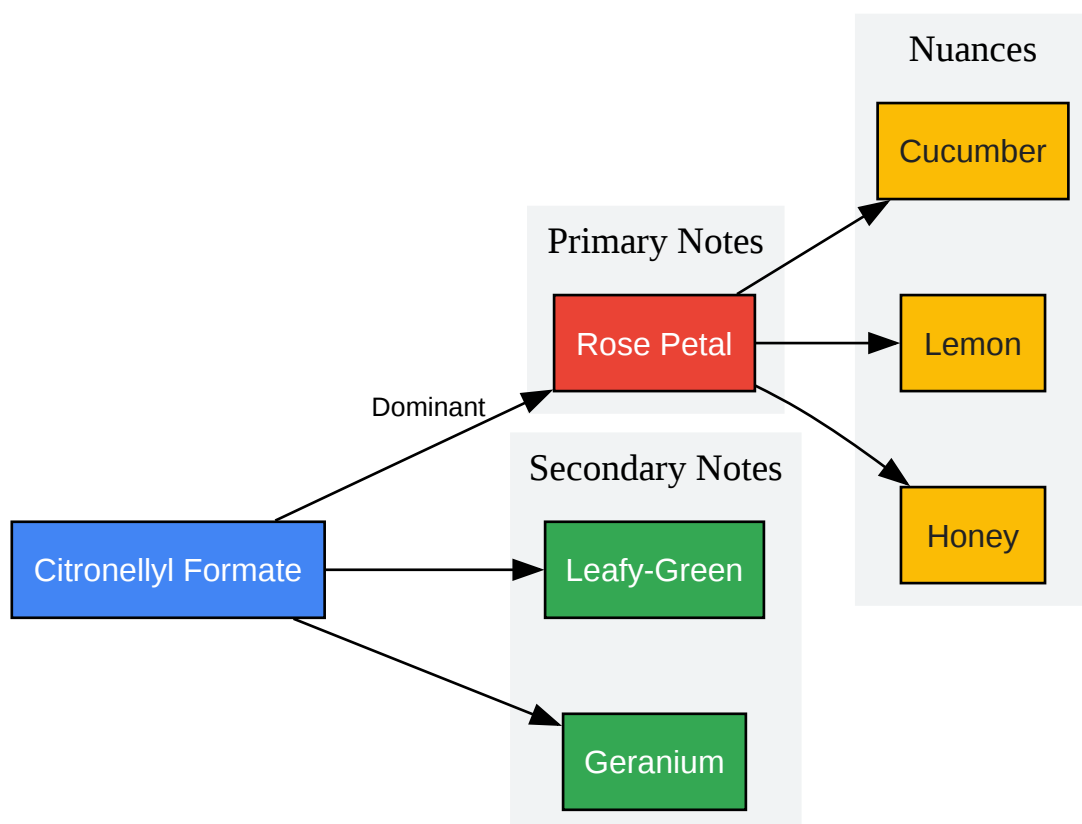
#### Procedure:

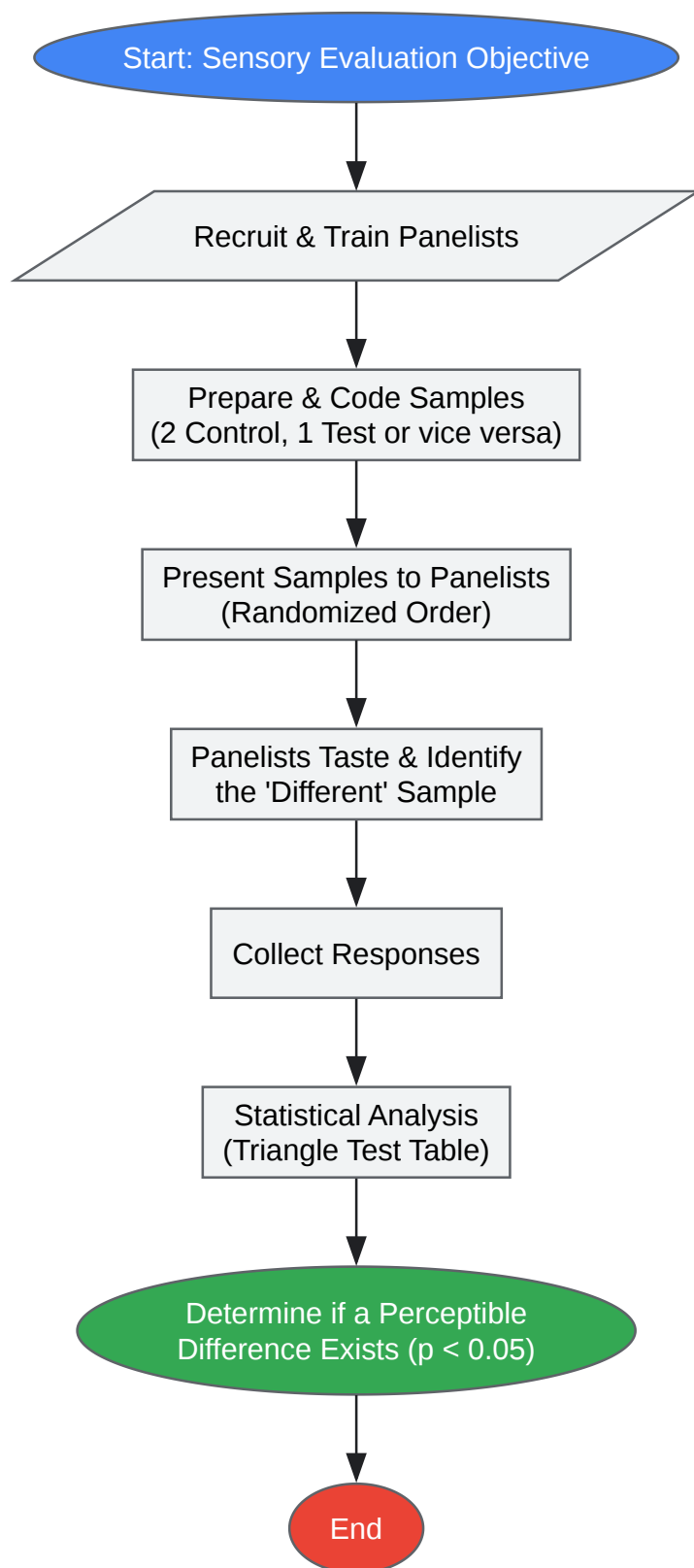
- Prepare a batch of the beverage with the desired concentration of **Citronellyl formate**.
- Package the beverage in its final intended packaging.
- Store samples at different temperature conditions:
  - Refrigerated (4 °C) - as a control
  - Ambient (20-25 °C) - for real-time comparison
  - Accelerated (35 °C and 45 °C)
- At specified time points (e.g., week 0, 1, 2, 4, 8, 12), pull samples from each storage condition.
- For each time point, conduct the following analyses:
  - Quantitative Analysis: Use the GC-MS protocol (Protocol 2) to measure the concentration of **Citronellyl formate**.
  - Sensory Evaluation: Conduct a sensory test (e.g., Triangle Test - Protocol 3, or a descriptive analysis) to assess any changes in the flavor profile.

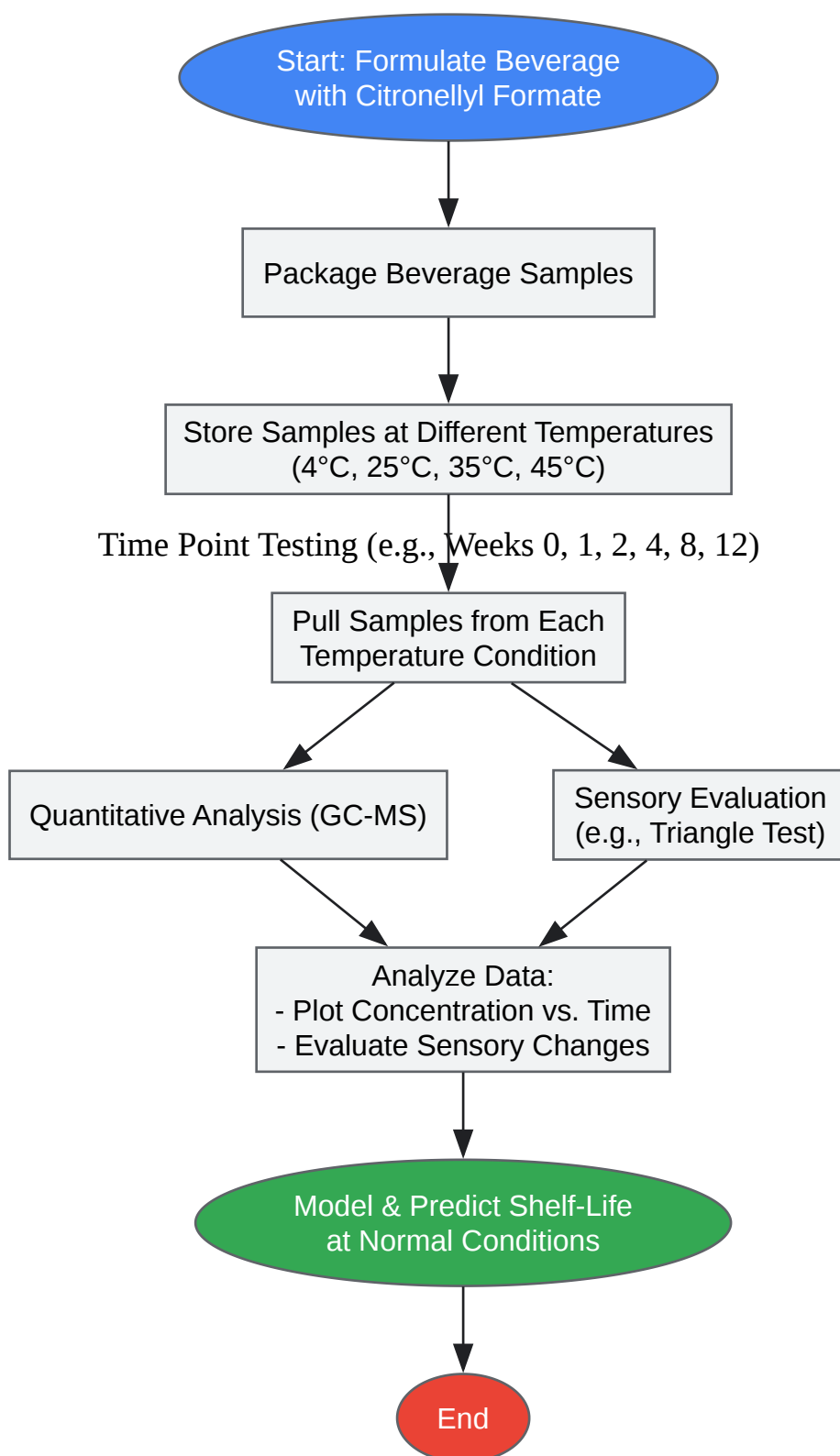
#### Data Analysis:

- Plot the concentration of **Citronellyl formate** over time for each temperature.
- Analyze the sensory data to identify any significant changes in flavor perception.
- Use the data from the accelerated conditions to model and predict the shelf-life at ambient or refrigerated temperatures.

## Visualizations







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## References

- 1. Fischer Esterification [organic-chemistry.org]
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